Gitogenin

Übersicht

Beschreibung

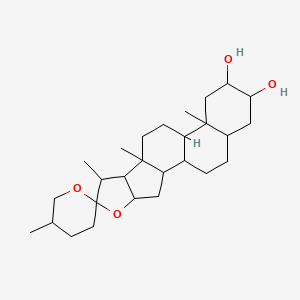

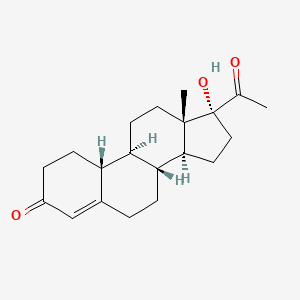

Gitogenin is a natural steroidal saponin primarily isolated from plants such as Tribulus longipetalus and fenugreek (Trigonella foenum-graecum). It is known for its diverse pharmacological properties, including antihypertensive, anti-inflammatory, and potential anticancer activities .

Wissenschaftliche Forschungsanwendungen

Gitogenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer steroidaler Verbindungen verwendet.

Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersuchung seiner potenziellen blutdrucksenkenden, entzündungshemmenden und krebsbekämpfenden Eigenschaften.

Industrie: Einsatz bei der Herstellung von Pharmazeutika und Nahrungsergänzungsmitteln

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Herz-Kreislauf-System: Es induziert eine endothelabhängige Vasodilatation durch Aktivierung von vaskulären M3-Rezeptoren und kardialen M2-Rezeptoren, was zu einer Senkung des Blutdrucks führt

Enzyminhibition: This compound hemmt selektiv Enzyme wie UDP-Glucuronosyltransferase 1A4 und α-Glucosidase, wodurch Stoffwechselwege beeinflusst werden.

Wirkmechanismus

Target of Action

Gitogenin, a steroidal saponin, has been identified to selectively inhibit UDP-glucuronosyltransferase 1A4 (UGT1A4) . UGT1A4 is an enzyme involved in the metabolism of various endogenous and exogenous compounds. It plays a crucial role in the detoxification and elimination of potentially harmful xenobiotics and endobiotics from the body . This compound also inhibits the enzyme α-glucosidase , which is involved in carbohydrate digestion .

Mode of Action

This compound interacts with its targets, UGT1A4 and α-glucosidase, by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the metabolic processes involving these enzymes .

Biochemical Pathways

The inhibition of UGT1A4 by this compound affects the glucuronidation pathway, a major phase II metabolic pathway. This could potentially alter the metabolism and clearance of various drugs and endogenous compounds that are substrates of UGT1A4 . The inhibition of α-glucosidase affects the carbohydrate digestion pathway, potentially slowing down the breakdown and absorption of carbohydrates .

Result of Action

The inhibition of UGT1A4 and α-glucosidase by this compound can result in various molecular and cellular effects. For instance, the inhibition of UGT1A4 could potentially affect the clearance of certain drugs, leading to changes in their therapeutic effects and toxicity profiles . The inhibition of α-glucosidase could slow down carbohydrate digestion, which might be beneficial in managing postprandial hyperglycemia in diabetic patients .

Biochemische Analyse

Biochemical Properties

Gitogenin interacts with various biomolecules in the body. It is a full agonist of the glucagon-like peptide-1 (GLP-1) receptor, sharing 97% of its amino acid sequence identity with human GLP-1 . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to lower blood pressure, which suggests an influence on vascular smooth muscle cells . Additionally, it has been associated with anti-inflammatory and analgesic effects , indicating its impact on immune cells and neurons.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GLP-1 receptor. As a full agonist, this compound can bind to this receptor and trigger a cellular response . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to influence the metabolism of glucose and lipids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is known that bioactive compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gitogenin can be synthesized through the hydrolysis of its glycoside precursors found in plants. The process typically involves the extraction of the plant material, followed by hydrolysis using acidic or enzymatic methods to release the aglycone, this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Extraction: Plant material is subjected to solvent extraction to obtain crude saponins.

Hydrolysis: The crude saponins are hydrolyzed using acid or enzymes to yield this compound.

Purification: The hydrolyzed product is purified using chromatographic techniques to isolate this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with various functional groups

Vergleich Mit ähnlichen Verbindungen

Gitogenin wird oft mit anderen steroidalen Saponinen wie Diosgenin, Smilagenin und Yamogenin verglichen. Während alle diese Verbindungen ähnliche strukturelle Merkmale aufweisen, ist this compound einzigartig in seiner selektiven Inhibition spezifischer Enzyme und seiner potenten blutdrucksenkenden Wirkung .

Ähnliche Verbindungen:

- Diosgenin

- Smilagenin

- Yamogenin

This compound zeichnet sich durch seine spezifischen molekularen Zielstrukturen und seine Wirksamkeit in kardiovaskulären Anwendungen aus .

Eigenschaften

IUPAC Name |

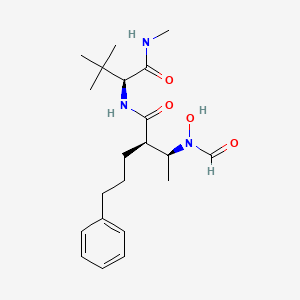

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6, 6811-13-8 | |

| Record name | Gitogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neogitogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

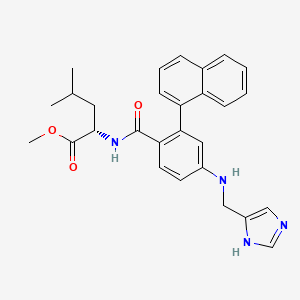

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)